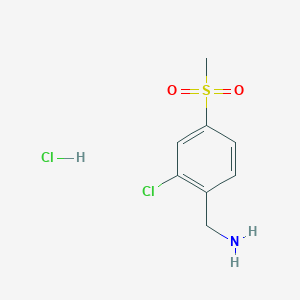
2-Chloro-4-methanesulfonyl-benzylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride is an organic compound with the molecular formula C7H9Cl2NO2S It is a derivative of benzenamine, characterized by the presence of a chloro group and a methylsulfonyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chloro-4-methylsulfonylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as alkyl or aryl derivatives.
Oxidation: Sulfone derivatives are the major products.
Reduction: Corresponding amines are formed.
科学研究应用
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of [2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The amine group can form hydrogen bonds with biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 2-chloro-4-(methylsulfonyl)aniline
- 4-amino-3-chlorophenyl methyl sulfone
- 2-chloro-4-mesylaniline
Uniqueness
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, methylsulfonyl, and amine groups makes it a versatile compound for various applications.
属性
分子式 |
C8H11Cl2NO2S |
|---|---|
分子量 |
256.15 g/mol |
IUPAC 名称 |
(2-chloro-4-methylsulfonylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c1-13(11,12)7-3-2-6(5-10)8(9)4-7;/h2-4H,5,10H2,1H3;1H |
InChI 键 |
HCVAUVSRKBYTED-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CN)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



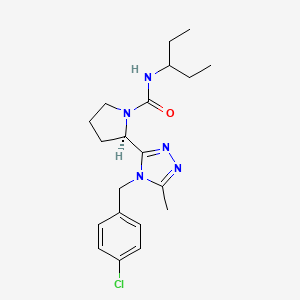
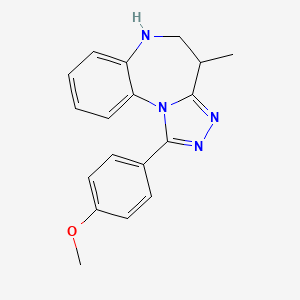
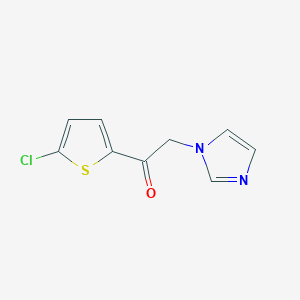

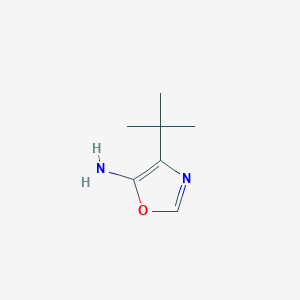

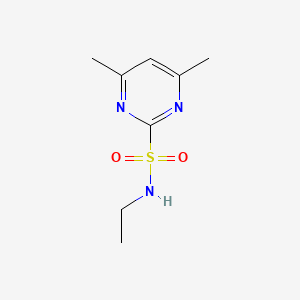
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)
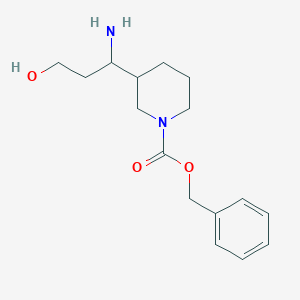
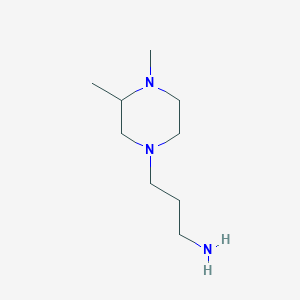
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
